molecular formula C14H26O4 B232635 Carbonic acid, 2-hydroxypropyl 5-methyl-2-(1-methylethyl)cyclohexyl ester CAS No. 156324-82-2

Carbonic acid, 2-hydroxypropyl 5-methyl-2-(1-methylethyl)cyclohexyl ester

Cat. No.: B232635
CAS No.: 156324-82-2
M. Wt: 258.35 g/mol
InChI Key: FLYJSXDJKBHQAU-IBSWDFHHSA-N
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Description

156324-82-2 belongs to the class of organic compounds known as menthane monoterpenoids. These are monoterpenoids with a structure based on the o-, m-, or p-menthane backbone. P-menthane consists of the cyclohexane ring with a methyl group and a (2-methyl)-propyl group at the 1 and 4 ring position, respectively. The o- and m- menthanes are much rarer, and presumably arise by alkyl migration of p-menthanes. 156324-82-2 is considered to be a practically insoluble (in water) and relatively neutral molecule.

Properties

CAS No.

156324-82-2

Molecular Formula

C14H26O4

Molecular Weight

258.35 g/mol

IUPAC Name

2-hydroxypropyl [(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] carbonate

InChI

InChI=1S/C14H26O4/c1-9(2)12-6-5-10(3)7-13(12)18-14(16)17-8-11(4)15/h9-13,15H,5-8H2,1-4H3/t10-,11?,12+,13-/m1/s1

InChI Key

FLYJSXDJKBHQAU-IBSWDFHHSA-N

SMILES

CC1CCC(C(C1)OC(=O)OCC(C)O)C(C)C

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)OCC(C)O)C(C)C

Canonical SMILES

CC1CCC(C(C1)OC(=O)OCC(C)O)C(C)C

density

1.011-1.017

Key on ui other cas no.

156324-82-2

physical_description

Clear colourless liquid;  Menthol-like aroma

Pictograms

Irritant; Environmental Hazard

solubility

Soluble in most fixed oils, isooctanol, propylene glycol;  Insoluble in water
Soluble (in ethanol)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Carbonic acid, 2-hydroxypropyl 5-methyl-2-(1-methylethyl)cyclohexyl ester
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Carbonic acid, 2-hydroxypropyl 5-methyl-2-(1-methylethyl)cyclohexyl ester
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